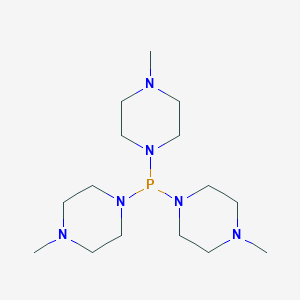
Tris(4-methylpiperazin-1-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methylpiperazin-1-yl)phosphane is a multidentate phosphorus-nitrogen donor ligand. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpiperazin-1-yl)phosphane typically involves the reaction of phosphorus trichloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-methylpiperazin-1-yl)phosphane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Substitution Reactions: Can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts such as copper chloride, bromide, and iodide. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are metal complexes, which can exhibit various geometries and coordination numbers depending on the metal ion and reaction conditions .
Wissenschaftliche Forschungsanwendungen
Tris(4-methylpiperazin-1-yl)phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of Tris(4-methylpiperazin-1-yl)phosphane involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination can stabilize the metal ion and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-pyridyl)phosphine
- Tris(2-pyridyl)methane
- Tris(2-pyridyl)amine
Uniqueness
Tris(4-methylpiperazin-1-yl)phosphane is unique due to its ability to form stable cubane-like complexes with copper halides, which is not commonly observed with other similar ligands. This unique property makes it valuable for studying metal-ligand interactions and developing new catalytic systems .
Eigenschaften
Molekularformel |
C15H33N6P |
|---|---|
Molekulargewicht |
328.44 g/mol |
IUPAC-Name |
tris(4-methylpiperazin-1-yl)phosphane |
InChI |
InChI=1S/C15H33N6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3 |
InChI-Schlüssel |
VCQVIFAEXZABCN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)P(N2CCN(CC2)C)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



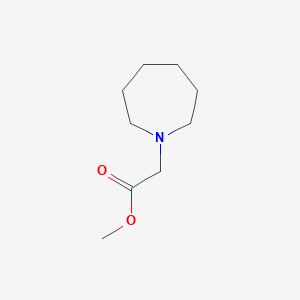
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)




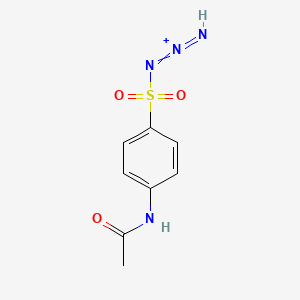

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
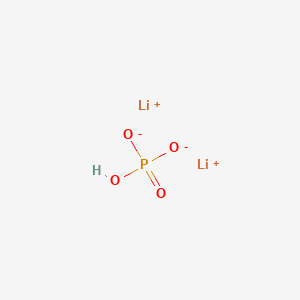
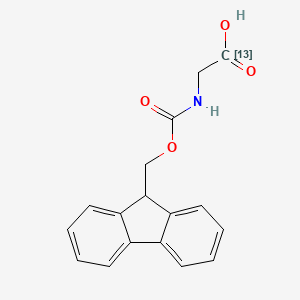
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
